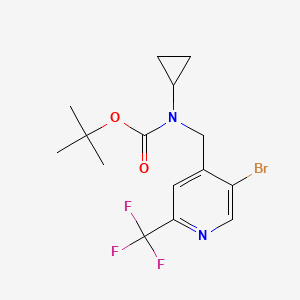
tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate: is a complex organic compound that features a trifluoromethyl group, a bromine atom, and a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps:
Bromination: The starting material, pyridine, undergoes bromination using hydrobromic acid to introduce the bromine atom at the desired position.
Trifluoromethylation: The trifluoromethyl group is introduced through a nucleophilic substitution reaction.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Cyclopropyl ketones.
Reduction: De-brominated derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and cyclopropyl groups on biological activity. It may serve as a probe in biochemical assays to investigate enzyme interactions and binding affinities.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties can be leveraged to create products with improved efficacy and stability.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the cyclopropyl group can influence the compound’s overall conformation and stability. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl ((5-iodo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate
- tert-Butyl ((5-chloro-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate
- tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate
Uniqueness
The presence of the bromine atom in this compound makes it unique compared to its analogs with different halogen atoms. Bromine’s size and electronegativity can influence the compound’s reactivity and interaction with biological targets, providing distinct advantages in certain applications.
Propiedades
Fórmula molecular |
C15H18BrF3N2O2 |
|---|---|
Peso molecular |
395.21 g/mol |
Nombre IUPAC |
tert-butyl N-[[5-bromo-2-(trifluoromethyl)pyridin-4-yl]methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C15H18BrF3N2O2/c1-14(2,3)23-13(22)21(10-4-5-10)8-9-6-12(15(17,18)19)20-7-11(9)16/h6-7,10H,4-5,8H2,1-3H3 |
Clave InChI |
QZOMCOPASLDWAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC1=CC(=NC=C1Br)C(F)(F)F)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


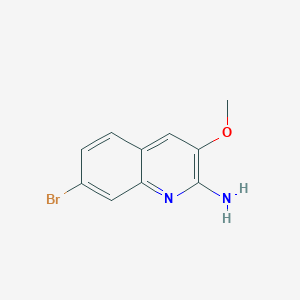
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13918469.png)
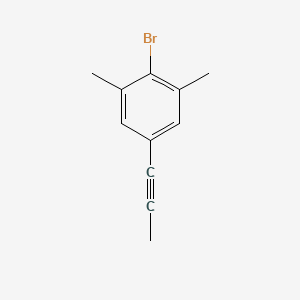

![4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13918494.png)
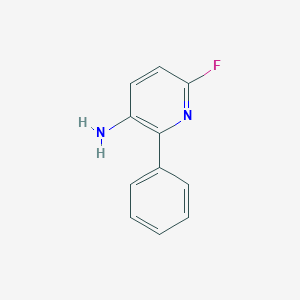
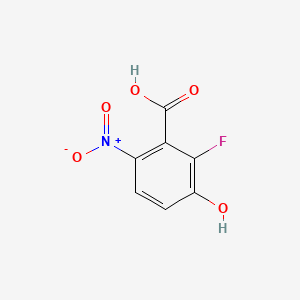
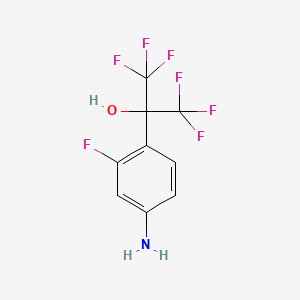
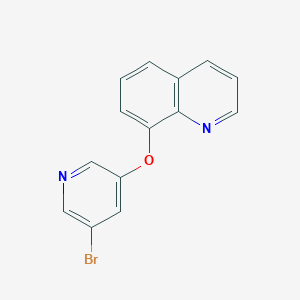
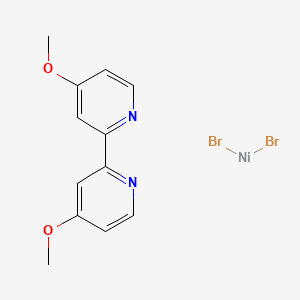

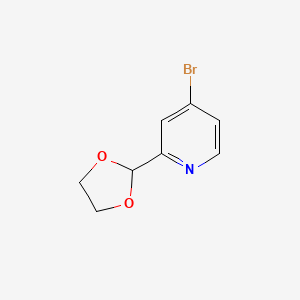
![ethyl 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13918548.png)
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B13918554.png)
